molecular formula C12H11NO3S B8297756 Ethyl 2-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate

Ethyl 2-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate

Cat. No. B8297756
M. Wt: 249.29 g/mol
InChI Key: HHQIXQBSVIOOEN-UHFFFAOYSA-N
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Patent
US06794383B2

Procedure details

Methyl thiosalicylate (6 g, 35.7 mM) and ethyl cyanoacetate (4 g, 35.4 mM) were dissolved in toluene (10 ml), and then triethylamine (5 ml, 35.8 mM) was added thereto. After heating under reflux for 7 hours, the reaction solution was concentrated. Ethanol was added to the residues and kept still, and the precipitated crystals were collected by filtration to give crude crystals. The product was recrystallized from ethanol to give the title compound as needle crystals (5.4 g, 60.7%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
60.7%

Identifiers

REACTION_CXSMILES
[C:1]([O:10]C)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].[C:12]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:13].C(N(CC)CC)C>C1(C)C=CC=CC=1>[O:10]=[C:1]1[C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[S:4][C:12](=[CH:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:13]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)OC
Name
Quantity
4 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
Ethanol was added to the residues
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
to give crude crystals
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
O=C1NC(SC2=C1C=CC=C2)=CC(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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